

1-Acetyl-3-indoxyl-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetyl-3-indoxyl-d4

Cat. No.: B15554663

[Get Quote](#)

In-Depth Technical Guide: 1-Acetyl-3-indoxyl-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-Acetyl-3-indoxyl-d4**, a deuterated analog of N-Acetyl-3-hydroxyindole. This document outlines its chemical properties, potential applications, and detailed experimental protocols. It is intended for use by researchers and professionals in the fields of medicinal chemistry, drug development, and plant biology.

Core Data Presentation

Quantitative data for **1-Acetyl-3-indoxyl-d4** is summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	33025-60-4	[1] [2]
Molecular Weight	179.209 g/mol	[1]
Molecular Formula	C ₁₀ H ₅ D ₄ NO ₂	[2]
Synonyms	1-Acetyl-3-hydroxyindole-d4, N-Acetyl-3-hydroxyindole-d4, N-Acetylindol-3-ol-d4	[1]

Chemical and Biological Profile

1-Acetyl-3-indoxyl-d4 is a deuterated form of N-acetyl-3-hydroxyindole, where four hydrogen atoms on the benzene ring of the indole core have been replaced with deuterium. This isotopic labeling makes it a valuable tool in metabolic studies and as an internal standard in mass spectrometry-based quantification.

The compound is described as an auxin-like molecule and a useful synthetic intermediate.[1][3] Its applications extend to the preparation of peptidomimetics.[1] Furthermore, the acetate derivative of this compound, **1-Acetyl-3-indoxyl-d4** Acetate, is utilized in the synthesis of antimalarial agents and 5-HT6 receptor antagonists, highlighting its relevance in drug discovery.[4]

Experimental Protocols

Synthesis of **1-Acetyl-3-indoxyl-d4**

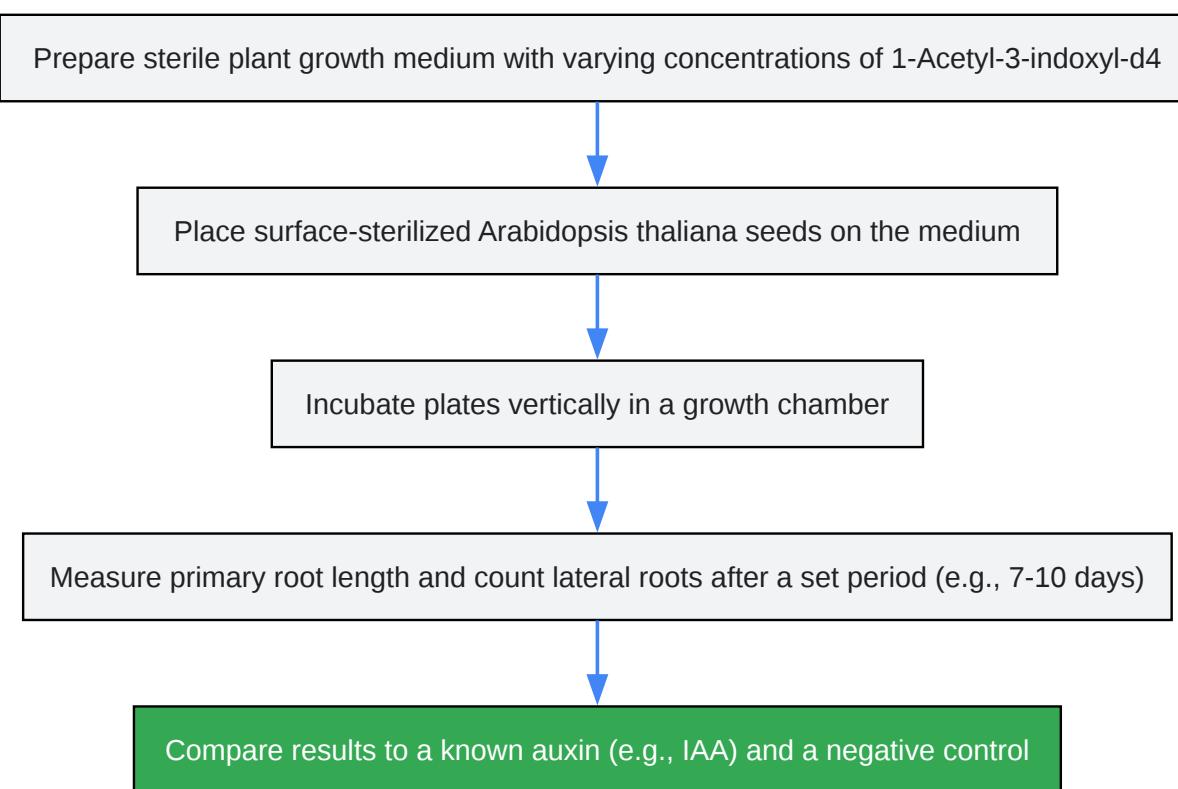
While a specific protocol for the synthesis of **1-Acetyl-3-indoxyl-d4** is not readily available in the literature, a plausible route can be adapted from established methods for the synthesis of N-hydroxyindoles and their subsequent acylation.[5][6][7][8] The following is a proposed synthetic workflow starting from a deuterated precursor.

Workflow for the Synthesis of **1-Acetyl-3-indoxyl-d4**

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **1-Acetyl-3-indoxyl-d4**.

Detailed Methodology:


- Nitration of Indole-d5: Indole-d5 is subjected to nitration, typically using a nitrating agent such as nitric acid in a suitable solvent, to introduce a nitro group at the 2-position of the indole ring, yielding 2-Nitro-indole-d4.

- Reduction to N-Hydroxy-indole-d4: The resulting 2-Nitro-indole-d4 is then reduced to form N-Hydroxy-indole-d4. This can be achieved using various reducing agents, such as tin(II) chloride in an acidic medium.
- Acetylation: The final step involves the acetylation of N-Hydroxy-indole-d4 to yield **1-Acetyl-3-indoxyl-d4**. This is typically carried out using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.

Protocol for Assessing Auxin-Like Activity

Given its characterization as an auxin-like molecule, its effect on plant growth, particularly root development, can be assessed using established bioassays.[\[9\]](#)[\[10\]](#)

Experimental Workflow for Auxin-Like Activity Assay

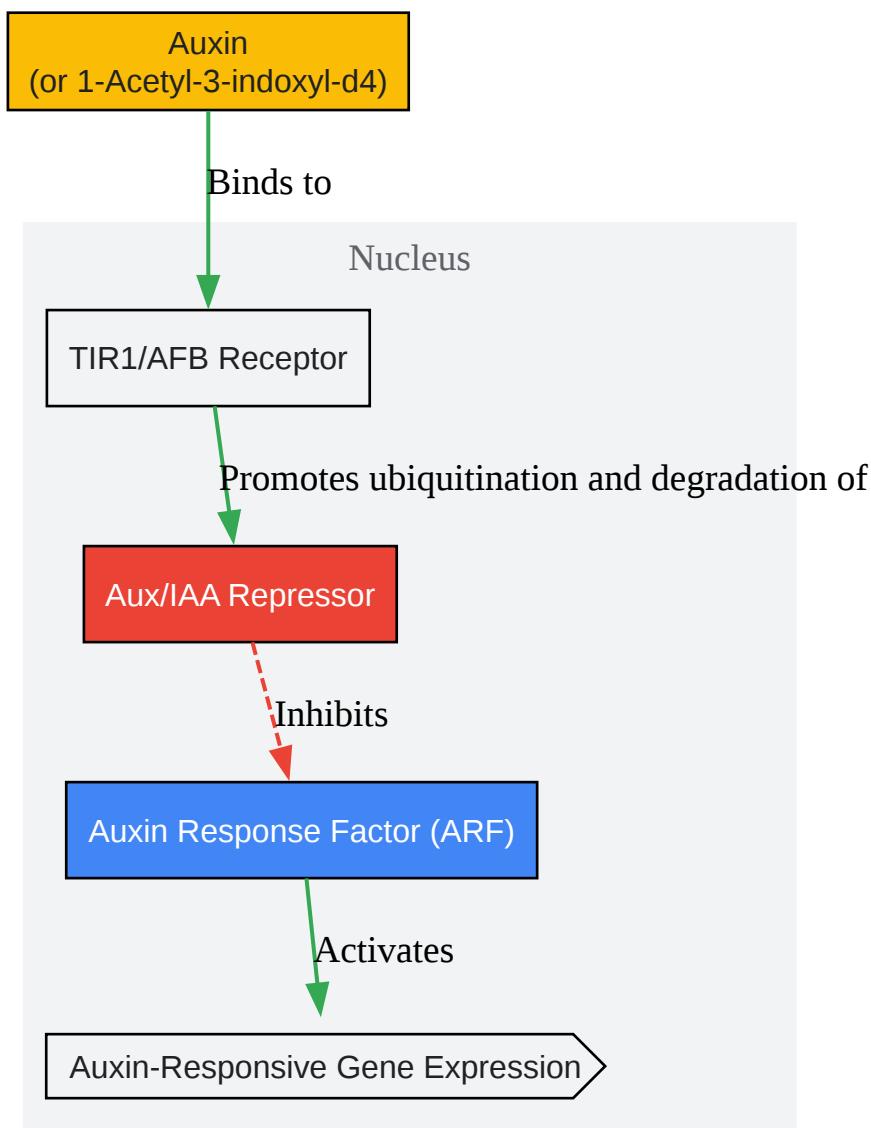
[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the auxin-like activity of **1-Acetyl-3-indoxyl-d4**.

Use in Peptidomimetic Synthesis

Indole derivatives are valuable scaffolds in the synthesis of peptidomimetics due to their rigid structure and ability to mimic peptide backbones or amino acid side chains.^[11] **1-Acetyl-3-indoxyl-d4** can be incorporated into peptide chains to introduce conformational constraints or to act as a surrogate for specific amino acid residues.

Logical Relationship in Peptidomimetic Synthesis

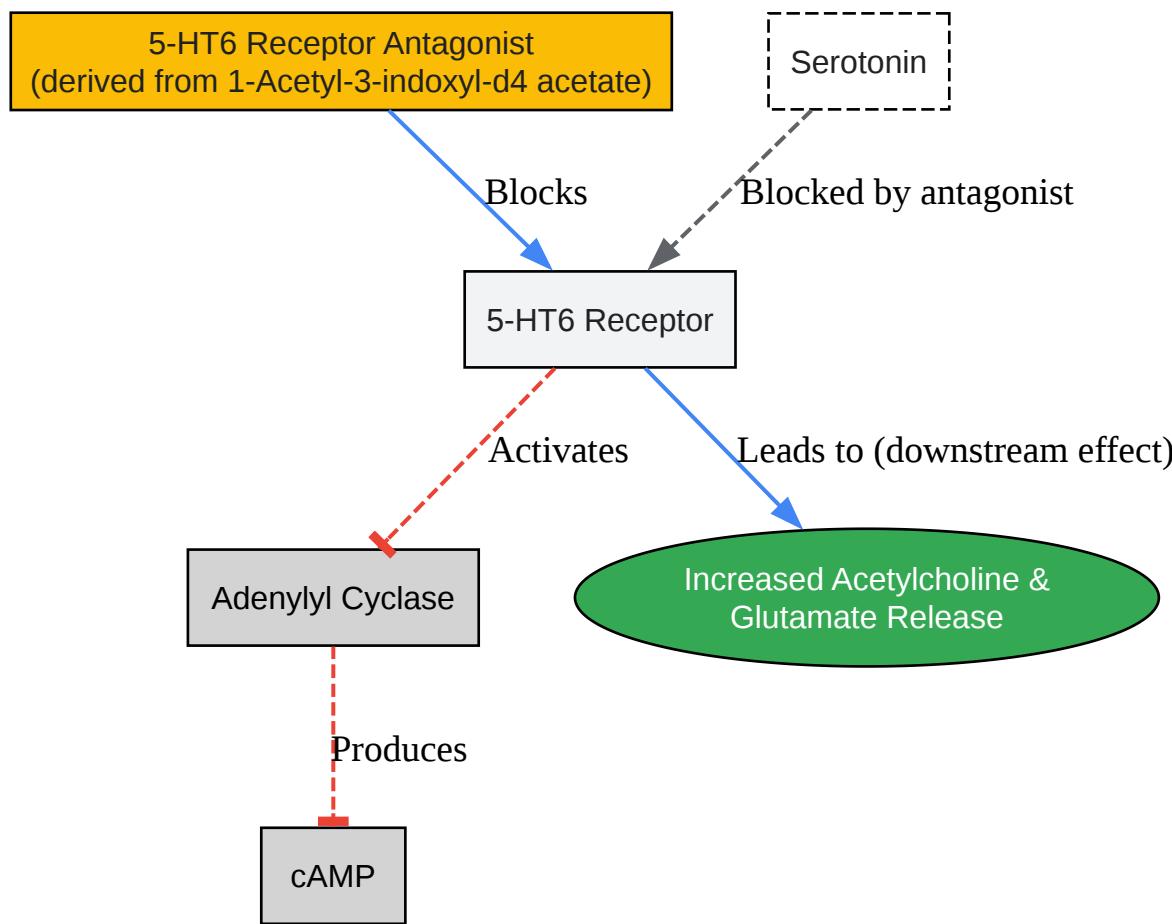

[Click to download full resolution via product page](#)

Caption: Incorporation of **1-Acetyl-3-indoxyl-d4** into a peptidomimetic structure.

Signaling Pathways

Auxin Signaling Pathway

As an auxin-like molecule, **1-Acetyl-3-indoxyl-d4** is expected to influence the canonical auxin signaling pathway in plants. This pathway is crucial for various aspects of plant growth and development.



[Click to download full resolution via product page](#)

Caption: The canonical auxin signaling pathway in plant cells.

5-HT6 Receptor Antagonist Signaling Pathway

The acetate derivative of **1-Acetyl-3-indoxyl-d4** is used in the preparation of 5-HT6 receptor antagonists. These antagonists are being investigated for their potential in treating cognitive disorders. They are thought to modulate the release of other neurotransmitters, such as acetylcholine and glutamate.

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action for a 5-HT6 receptor antagonist.

Spectral Information

Specific experimental spectral data (NMR, IR, MS) for **1-Acetyl-3-indoxyl-d4** are not readily available in public databases. However, based on its structure and data for related indole derivatives, the following spectral characteristics can be predicted.[12][13][14]

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl protons (a singlet around 2.0-2.5 ppm), the proton on the pyrrole ring, and the remaining proton on the indole nitrogen. The aromatic region will be simplified due to the deuterium substitution.
- ¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbon of the acetyl group (around 170 ppm), the carbons of the indole ring, and the methyl carbon of the

acetyl group.

- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the deuterated molecular weight. Fragmentation patterns are likely to involve the loss of the acetyl group and fragmentation of the indole ring.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H or O-H stretching (if in tautomeric form), the C=O stretching of the acetyl group (around $1650\text{-}1700\text{ cm}^{-1}$), and aromatic C=C stretching vibrations.[15]

This technical guide provides a comprehensive overview of **1-Acetyl-3-indoxyl-d4** based on currently available information. Further experimental validation of the proposed protocols and spectral characteristics is recommended for specific research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Acetyl-3-indoxyl-d4 | CymitQuimica [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. N-Acetyl-3-hydroxyindole synthesis - chemicalbook [chemicalbook.com]
- 6. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the hormone Auxin (IAA), a Plant Growth Regulator - Science & Plants for Schools [saps.org.uk]
- 10. The Use of Auxin Quantification for Understanding Clonal Tree Propagation [mdpi.com]

- 11. Synthetic and computational efforts towards the development of peptidomimetics and small-molecule SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infrared Spectra of Some Indole and Pyrrole Compounds [jstage.jst.go.jp]
- 13. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Acetyl-3-indoxyl-d4 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554663#1-acetyl-3-indoxyl-d4-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com